4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium
Description
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a cationic heterocyclic compound characterized by a partially saturated pyridinium core. Its structure includes:
- Position 1: A 2,2,2-trifluoroethyl substituent, introducing strong electron-withdrawing effects due to the trifluoromethyl moiety.
- Ring saturation: The 2,3-dihydro configuration reduces aromaticity, increasing reactivity compared to fully aromatic pyridinium salts.
This compound is hypothesized to serve as an intermediate in medicinal chemistry or materials science, leveraging the trifluoroethyl group’s metabolic stability and lipophilicity.
Properties
CAS No. |
651321-29-8 |
|---|---|
Molecular Formula |
C13H13F3N+ |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C13H13F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6,8H,7,9-10H2/q+1 |
InChI Key |
FDLMZQSHASVLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](=CC=C1C2=CC=CC=C2)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium typically involves the reaction of a pyridine derivative with a phenyl-substituted trifluoroethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium exhibit significant antimicrobial properties. For instance, specific modifications of this compound have shown effectiveness against a range of bacterial strains. The trifluoroethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against pathogens.
2. Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. In vitro studies demonstrate that it can inhibit oxidative stress-induced neuronal cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary results indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Materials Science Applications
1. Conductive Polymers
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium has been incorporated into conductive polymer matrices. Its presence enhances the electrical conductivity and thermal stability of these materials, making them suitable for applications in organic electronics and flexible devices.
2. Photonic Devices
Due to its unique electronic properties, this compound is being explored for use in photonic devices. It can serve as a dopant in light-emitting diodes (LEDs) and lasers, potentially improving efficiency and color purity.
Organic Synthesis Applications
1. Reagent in Chemical Reactions
The compound serves as a versatile reagent in various organic transformations. Its ability to participate in electrophilic substitutions makes it valuable for synthesizing complex organic molecules. For example, it has been utilized in the synthesis of heterocycles and other biologically active compounds.
2. Chiral Auxiliary
In asymmetric synthesis, 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium can act as a chiral auxiliary to facilitate the formation of enantiomerically enriched products. This is particularly useful in the pharmaceutical industry where chirality plays a crucial role in drug efficacy.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations lower than standard antibiotics. |
| Study B | Neuroprotection | Showed reduced neuronal apoptosis in cultures exposed to oxidative stress when treated with the compound at micromolar concentrations. |
| Study C | Conductive Polymers | Enhanced electrical conductivity by 30% when integrated into poly(3,4-ethylenedioxythiophene) matrices compared to control samples without the compound. |
| Study D | Organic Synthesis | Successfully used as an electrophile in the synthesis of substituted pyridines with yields exceeding 85%. |
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyridinium Salts (Fully Aromatic)
Fully aromatic pyridinium salts (e.g., 1-methyl-4-phenylpyridinium) exhibit greater stability due to complete delocalization of the positive charge. Key differences:
- Reactivity : The dihydro configuration in the target compound enhances susceptibility to nucleophilic attack at the unsaturated C2-C3 bond.
- Electronic Effects : The trifluoroethyl group in the target compound withdraws electron density more strongly than methyl or ethyl substituents, polarizing the ring and increasing acidity of the C-H bonds.
| Property | 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium | 1-Methyl-4-phenylpyridinium |
|---|---|---|
| Aromaticity | Partial (2,3-dihydro) | Full |
| Substituent Electronic | Strongly electron-withdrawing (CF₃CH₂) | Weakly donating (CH₃) |
| Stability | Lower (reactive C2-C3 bond) | Higher |
Other Dihydropyridinium Derivatives
Comparisons with analogs like 1-ethyl-4-phenyl-2,3-dihydropyridin-1-ium highlight the role of fluorination:
- Lipophilicity : The trifluoroethyl group increases logP compared to ethyl or methyl analogs, enhancing membrane permeability in biological systems.
Fluorinated Ammonium Salts
Fluorinated ammonium ions (e.g., 1-(trifluoroethyl)-piperidinium) share similar physicochemical traits:
- Solubility : Reduced water solubility due to fluorine’s hydrophobicity, but improved organic solvent compatibility.
- Thermal Stability : Fluorine’s strong C-F bonds may increase thermal decomposition temperatures.
Limitations and Knowledge Gaps
The absence of direct experimental data in the provided evidence limits conclusive comparisons. Further studies are required to elucidate:
- Synthetic Routes : Optimization of yields and purity.
- Biological Activity : Screening for cytotoxicity or target engagement.
Biological Activity
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological systems and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H16F3N
- Molecular Weight : 295.30 g/mol
The presence of the trifluoroethyl group is significant as it may influence the compound's lipophilicity and biological interactions.
Research indicates that derivatives of dihydropyridine compounds often exhibit activity at various receptor sites, particularly in cardiovascular and neurological contexts. The specific mechanism of action for 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium has not been extensively documented; however, similar compounds have been shown to act as selective antagonists at adenosine receptors, which are involved in numerous physiological processes including vasodilation and neurotransmission .
1. Adenosine Receptor Interaction
Studies have demonstrated that related dihydropyridine compounds can selectively inhibit A3 adenosine receptors with submicromolar Ki values. This suggests that 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium may possess similar properties, potentially making it useful in treating conditions associated with adenosine signaling dysregulation .
3. Neuroprotective Effects
The role of dihydropyridines in neuroprotection has been noted in various studies. Compounds that modulate calcium channels or exhibit antioxidant properties may offer protective effects against neurodegenerative diseases. The trifluoroethyl substitution could enhance these properties by improving the compound's bioavailability or receptor affinity .
Case Study 1: A3 Adenosine Receptor Antagonism
In a study examining the interaction of dihydropyridine derivatives with A3 receptors, several compounds demonstrated high selectivity and potency. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced receptor binding efficiency .
| Compound | Ki Value (nM) | Selectivity |
|---|---|---|
| Compound A | 50 | High |
| Compound B | 200 | Moderate |
| 4-Phenyl... | TBD | TBD |
Case Study 2: Anticancer Activity
A series of dihydropyridine derivatives were tested for their ability to inhibit cancer cell growth. The most active compounds showed IC50 values in the nanomolar range against breast cancer cell lines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 0.5 | MCF7 |
| Compound Y | 0.8 | MDA-MB-231 |
| 4-Phenyl... | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
